![molecular formula C26H20Cl2N2O4 B3002447 Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 317821-77-5](/img/structure/B3002447.png)
Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds typically involves cyclization reactions and the use of specific reagents to introduce various functional groups. For instance, the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound was achieved by cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate with 4-chlorophenyl isothiocyanate, yielding a 79% yield . Another example is the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a 1,3-dipolar cycloaddition reaction, with yields ranging from 70-96% .
Molecular Structure Analysis
The molecular structures of synthesized compounds are often elucidated using techniques such as NMR, FT-IR, MS, HRMS, and single-crystal X-ray diffraction . These studies reveal the stereochemistry and confirm the identity of the compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The compounds discussed in the papers undergo various chemical reactions, including cyclization, condensation, and Diels-Alder reactions. The reactivity is often influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. For example, the condensation reactions between radicals and acetylacetone or 1,4-bis(5-methyl-2-thienyl)-1,4-butanedione yield specific radical species .
Physical and Chemical Properties Analysis
The physical and chemical properties, such as acid dissociation constants, are determined using methods like potentiometric titration. For instance, four acid dissociation constants were obtained for a thiohydantoin-pyrrolidine compound, suggesting the presence of reactive NH, enol, and enthiol groups . The antimicrobial activities of these compounds are also evaluated, with some showing promising results against bacterial and mycobacterial strains .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways . For example, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, suggesting they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
methyl 1,5-bis(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(16-5-3-2-4-6-16)21-20(22(29-26)15-7-9-17(27)10-8-15)23(31)30(24(21)32)19-13-11-18(28)12-14-19/h2-14,20-22,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEWYCSDCSUYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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